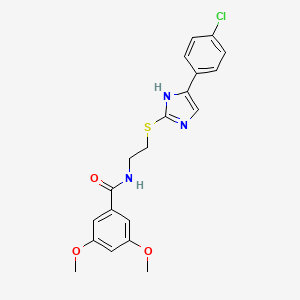

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

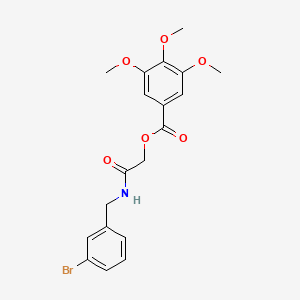

The compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . It also has a thioether linkage, a benzamide moiety, and methoxy groups attached to the benzene ring .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions like esterification, hydrazination, salt formation, and cyclization . The synthesis could potentially start from 4-chlorobenzoic acid or a similar precursor .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and IR spectroscopy, along with elemental analysis, are typically used to confirm the structures of such compounds .Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For instance, the imidazole ring is a part of many biologically active molecules and can participate in various chemical reactions . The thioether linkage might also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amide and ether groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Antihypertensive Properties

Research has identified a series of nonpeptide angiotensin II (AII) receptor antagonists, among which compounds related to the N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide structure have been prepared. These compounds exhibit potent antihypertensive effects upon oral administration, highlighting their significance in the development of hypertension treatments. The study found that the acidic group at the 2'-position of the biphenyl is essential for high affinity to the AII receptor and oral antihypertensive potency, with the tetrazole ring being the most effective acidic isostere substitution (Carini et al., 1991).

Protective Group in Organic Synthesis

The 3,4-dimethoxybenzyl moiety has been utilized as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides. This group can be smoothly eliminated, offering a strategic advantage in the synthesis of complex organic molecules. The utility of this moiety was demonstrated through its application in protecting 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its relevance in facilitating organic synthesis procedures (Grunder-Klotz & Ehrhardt, 1991).

CRTh2 Receptor Antagonist Chemotype

In a study focusing on the hit-to-lead evolution of CRTh2 receptor antagonists, a novel chemotype of CRTh2 receptor antagonist was discovered and developed. This chemotype includes derivatives structurally related to N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide, underscoring the compound's significance in the exploration of new therapeutic avenues for treating diseases mediated by the CRTh2 receptor (Pothier et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S/c1-26-16-9-14(10-17(11-16)27-2)19(25)22-7-8-28-20-23-12-18(24-20)13-3-5-15(21)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUNXMKFJIZRJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide](/img/structure/B2757813.png)

![4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2757816.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2757818.png)

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2757822.png)

![ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2757827.png)

![N-(2-(dimethylamino)ethyl)-3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2757830.png)

![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2757831.png)

![4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2757832.png)